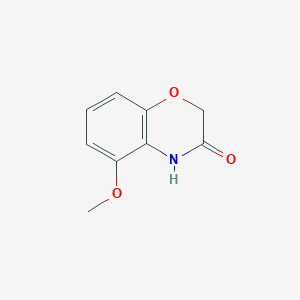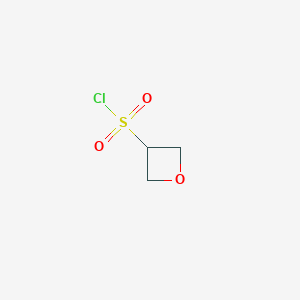
Oxetane-3-sulfonyl chloride
Vue d'ensemble
Description
Oxetane-3-sulfonyl chloride is a chemical compound with the CAS Number: 1393585-06-2 . It has a molecular weight of 156.59 . It is a useful research chemical .
Synthesis Analysis
Oxetanes can be synthesized from native alcohol substrates . The generality of the approach is demonstrated by the application in late-stage functionalization chemistry . The reaction is tolerant to a wide range of polar functionalities and is suitable for array formats .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .
Chemical Reactions Analysis
Oxetanes undergo ring-opening reactions as a synthetic tool . The reaction is modeled and shown to proceed via an SN2 transition structure and is sensitive to epoxide substitution .
Physical And Chemical Properties Analysis
Oxetanes are strained four-membered heterocycles containing an oxygen atom . They are known for their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .
Applications De Recherche Scientifique
Synthesis and Polymer Supports
Oxetane-3-sulfonyl chloride is involved in the synthesis of oxetanes on polymer supports. A study by Behrendt et al. (2005) described the addition of protected pentaerythritols to polymer-supported sulfonyl chloride, resulting in oxetane formation through intramolecular cyclization. This method, applied to polystyrene and PEG polymeric supports, offers advantages over solution phase reactions (Behrendt, Bala, Golding, & Hailes, 2005).
Fragment Based Drug Discovery
Morgan, Hollingsworth, and Bull (2014) explored 2-sulfonyl-oxetanes, demonstrating their non-planar structures with desirable properties for fragment-based drug discovery. They showcased the synthesis of these fragments and their potential for further functionalization, highlighting the oxetane motif's formation by intramolecular C-C bond formation (Morgan, Hollingsworth, & Bull, 2014).
Bioisosteres and Physicochemical Properties
Lassalas et al. (2017) evaluated oxetane rings, specifically oxetan-3-ol, as isosteres for the carbonyl group. They investigated these structures as potential carboxylic acid bioisosteres, synthesizing and evaluating various model compounds for their physicochemical properties (Lassalas et al., 2017).
Medicinal Chemistry Applications
The work by Morgan, Hollingsworth, and Bull (2015) on 2-(Arylsulfonyl)oxetanes revealed their suitability for screening in fragment-based drug discovery. They provided insights into the stability and conformation of these compounds, with good half-life values across a range of pH levels (Morgan, Hollingsworth, & Bull, 2015).
Reactivity and Drug Discovery Applications
Hamzik and Brubaker (2010) described the utility of the oxetane ring in drug discovery as a bioisostere for geminal dimethyl and carbonyl groups. They detailed a method to access diverse 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine (Hamzik & Brubaker, 2010).
Synthesis of Novel Oxetane Motifs
Davis, Croft, and Bull (2015) synthesized di-, tri-, and tetra-substituted oxetane derivatives with various functional groups, positioning them as novel fragment motifs in drug discovery. Their work highlights the potential of oxetanes in exploring new chemical spaces (Davis, Croft, & Bull, 2015).
Mécanisme D'action
Target of Action
Oxetane-3-sulfonyl chloride is a chemical compound that primarily targets the formation of oxetanes . Oxetanes are strained four-membered heterocycles containing an oxygen atom . They are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability .
Mode of Action
The interaction of this compound with its targets involves the formation of the oxetane motif through initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution . The formation of the oxetane ring from an epoxide requires activation energy, therefore, moderate heating is required .
Biochemical Pathways
The biochemical pathways affected by this compound involve the methylenation of epoxides with dimethylsulfoxonium methylide . This process proceeds via an SN2 transition structure . Consecutive ring expansion is performed, treating chiral oxetanes with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee .
Pharmacokinetics
Oxetanes in general have been shown to have desirable physicochemical properties for fragment-based drug discovery .
Result of Action
The result of the action of this compound is the formation of oxetanes . These oxetanes can be further manipulated to access a range of oxetane derivatives . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical compounds . For instance, the formation of the oxetane ring from an epoxide requires activation energy, therefore, moderate heating is required . Additionally, the process is sensitive to epoxide substitution .
Safety and Hazards
Orientations Futures
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They offer exciting potential as bioisosteres for benzamides . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .
Analyse Biochimique
Biochemical Properties
Oxetane-3-sulfonyl chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules such as amino acids and nucleotides. This interaction can lead to the modification of enzyme active sites, thereby altering their catalytic activity. Additionally, this compound has been shown to form covalent bonds with specific proteins, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, this compound can disrupt normal cell signaling, leading to changes in gene expression and metabolic activity. Furthermore, this compound can induce oxidative stress in cells, resulting in alterations in cellular metabolism and potentially leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . This inhibition can result in the disruption of metabolic pathways and cellular processes. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including cellular damage, organ dysfunction, and even mortality . Threshold effects have been observed, where a specific dosage level results in a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings to avoid toxic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . The metabolic flux of this compound can influence the levels of metabolites in cells, potentially affecting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can be directed to the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Propriétés
IUPAC Name |
oxetane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQMLRRDOKKVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393585-06-2 | |
| Record name | oxetane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


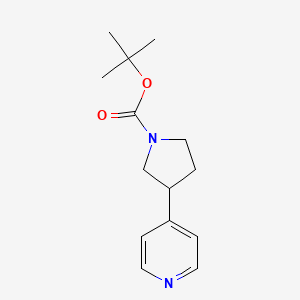
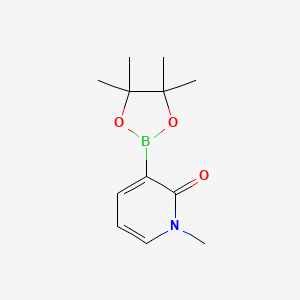
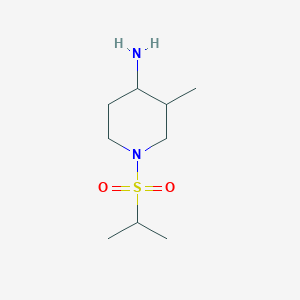
![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)


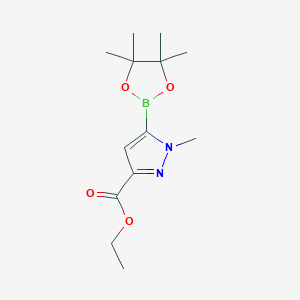
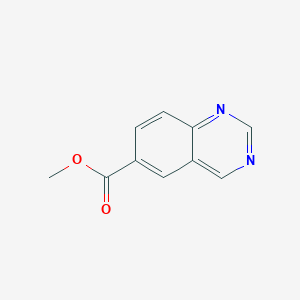
![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)
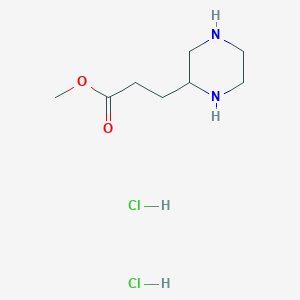
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)


